1-Acetylimidazole-13C2
Description
Evolution of Acetylimidazole Derivatives as Acylating Reagents in Academic Research
Acylation, the process of adding an acyl group (R-C=O) to a compound, is a fundamental reaction in organic chemistry. numberanalytics.com Acylating reagents vary in their reactivity, and finding agents that are effective under mild, often aqueous, conditions is crucial for applications in biochemistry and chemical biology. kyoto-u.ac.jp Imidazole (B134444) and its derivatives have long been recognized for their role in this context. kyoto-u.ac.jpgoogle.com
N-acylimidazoles, such as 1-acetylimidazole (B1218180), are considered moderately reactive acylating agents. kyoto-u.ac.jp This intermediate reactivity is a key advantage; they are more stable and easier to handle than highly reactive reagents like acyl chlorides or anhydrides, yet reactive enough to acylate a variety of nucleophiles, including amines, alcohols, and thiols. kyoto-u.ac.jpgoogle.com The reaction with a nucleophile releases imidazole, a relatively benign and weakly basic byproduct, which is often preferable to the strong acids generated by more traditional acylating agents. google.com
The history of using acetylimidazole derivatives in research includes:
Early Synthetic Chemistry: N-acylimidazoles, particularly N,N'-carbonyldiimidazole (CDI), became established as valuable coupling reagents for forming amide and ester bonds under gentle conditions. kyoto-u.ac.jp 1-Acetylimidazole itself was used for the chemical modification of proteins and carbohydrates in vitro. kyoto-u.ac.jpmedchemexpress.comsigmaaldrich.com
Biochemical Probes: Researchers have utilized 1-acetylimidazole as a relatively specific reagent for acetylating the hydroxyl groups of tyrosine residues in proteins, helping to probe protein structure and function. sigmaaldrich.com
RNA Chemistry: More recently, acylimidazole derivatives have been employed for the 2'-OH acylation of RNA. acs.orgnih.gov This reaction is selective for unpaired nucleotides and is used to map RNA structure and for conjugating RNA with other molecules. acs.org Studies have shown that even the simplest reagent, 1-acetylimidazole, is cell-permeable and effective for mapping RNA structure in complex environments. acs.org
The reactivity of N-acylimidazoles can be fine-tuned by adding substituents to the imidazole ring, allowing for the development of reagents with tailored selectivity and reactivity profiles for specific applications in chemical biology. kyoto-u.ac.jp
| Acylating Agent Type | Reactivity/Properties | Byproduct | Typical Applications |
| Acyl Halides (e.g., Acetyl Chloride) | High | Strong Acid (e.g., HCl) | General organic synthesis |
| Acid Anhydrides (e.g., Acetic Anhydride) | High | Carboxylic Acid (e.g., Acetic Acid) | General organic synthesis, amine acylation nih.gov |
| N-Acylimidazoles (e.g., 1-Acetylimidazole) | Moderate, Water-soluble kyoto-u.ac.jp | Imidazole google.com | Peptide/protein synthesis, RNA modification, selective acylation. kyoto-u.ac.jpmedchemexpress.comacs.org |
Rationale for Carbon-13 Isotopic Enrichment in 1-Acetylimidazole for Contemporary Research
The synthesis of 1-Acetylimidazole with ¹³C atoms in the acetyl group (1-Acetylimidazole-13C2) combines the well-established utility of the acylating agent with the powerful analytical capabilities of stable isotope labeling. smolecule.comsioc-journal.cn This isotopic enrichment provides a direct and unambiguous way to track the acetyl group itself in complex chemical and biological systems.
The primary rationale for using this compound includes:
Metabolic Tracing: When used in biological systems, this compound can act as a tracer to study metabolic pathways involving acetylation. smolecule.com The ¹³C-labeled acetyl group can be transferred to biomolecules by enzymes, and its fate can be monitored using MS or NMR. smolecule.com This allows researchers to investigate enzyme kinetics and metabolic flux in processes like histone acetylation, which is a critical mechanism in gene regulation. medchemexpress.com
Mechanistic Studies of Acylation: In chemical synthesis, the ¹³C label serves as a probe to follow the acetyl group during a reaction. This can help confirm that the acetyl group has been transferred to the target molecule and can provide insights into the reaction mechanism, especially in cases where side reactions or rearrangements are possible.
Quantitative Analysis: The use of a ¹³C-labeled internal standard is a gold-standard method in quantitative mass spectrometry. This compound can be used to help create labeled versions of acetylated molecules, which can then serve as ideal internal standards for the precise quantification of their unlabeled counterparts in complex mixtures.
The uniqueness of this compound lies in its isotopic labeling, which enables detailed tracing of metabolic pathways and reaction mechanisms, setting it apart from its non-labeled version. smolecule.com For instance, its derivatives are explored for potential therapeutic effects, and the ¹³C label is invaluable for tracking their metabolic fate and interactions within biological systems. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
112.10 g/mol |
IUPAC Name |
1-imidazol-1-yl(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1 |
InChI Key |
VIHYIVKEECZGOU-AEGZSVGQSA-N |
Isomeric SMILES |
[13CH3][13C](=O)N1C=CN=C1 |
Canonical SMILES |
CC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Applications of 1 Acetylimidazole 13c2 in Mechanistic Chemical Studies
Elucidation of Acylation Reaction Mechanisms via Isotopic Tracing
Isotopic tracing with 1-Acetylimidazole-13C2 is a direct method for following the fate of the acetyl group during an acylation reaction. Because ¹³C has a distinct nuclear magnetic resonance (NMR) signal and a different mass than the more common ¹²C, the labeled acetyl group can be tracked in reaction mixtures and products using techniques like NMR spectroscopy and mass spectrometry. dokumen.pub This allows for the unambiguous identification of bond-forming and bond-breaking events involving the acetyl moiety.
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including 1-acetylimidazole (B1218180). libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through a two-stage addition-elimination mechanism. libretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org In the second stage, the carbonyl group reforms by eliminating the leaving group—in this case, the imidazole (B134444) ring. libretexts.org
Using this compound provides definitive evidence for this pathway. When a nucleophile (Nuc-H) reacts with the labeled compound, the ¹³C-labeled acetyl group is transferred to the nucleophile.
Reaction: ¹³C₂-Acetylimidazole + Nuc-H → ¹³C₂-Acetyl-Nuc + Imidazole
Analysis of the products confirms that the new compound contains the ¹³C-labeled acetyl group, while the regenerated imidazole is unlabeled. This demonstrates that the reaction is a substitution at the acyl carbon, not a substitution on the imidazole ring. libretexts.org This tracing method is crucial for confirming the acyl transfer mechanism in complex systems where multiple reaction pathways may be possible.
The following interactive table summarizes the expected labeled products from the reaction of this compound with various nucleophiles.
| Reactant (Nucleophile) | Labeled Product | Unlabeled Product | Reaction Type |
| Water (H₂O) | ¹³C₂-Acetic Acid | Imidazole | Hydrolysis |
| Alcohol (R-OH) | ¹³C₂-Ester | Imidazole | Alcoholysis |
| Amine (R-NH₂) | ¹³C₂-Amide | Imidazole | Aminolysis |
Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile. wikipedia.orgvedantu.com When the solvent is water, the reaction is termed hydrolysis. britannica.com The imidazole-catalyzed hydrolysis of esters is a well-studied process that proceeds through the formation of a 1-acetylimidazole intermediate. rsc.org Investigating this mechanism with this compound allows for direct observation of the intermediate's fate.
Kinetic Isotope Effect Studies Utilizing this compound
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. gmu.edu By measuring the reaction rate of this compound and comparing it to the rate of the unlabeled (¹²C) version, valuable information about the rate-limiting step and the structure of the transition state can be obtained. nih.gov A KIE is typically expressed as the ratio of rate constants, k_light/k_heavy (e.g., k₁₂C/k₁₃C). gmu.edu
A significant "normal" KIE (k₁₂C/k₁₃C > 1) is observed when a bond to the isotopically labeled carbon is being broken or significantly weakened in the rate-determining step of the reaction. gmu.edunih.gov This is because the heavier ¹³C isotope forms a slightly stronger bond that requires more energy to vibrate and break, thus slowing the reaction.
In the context of reactions with this compound, a KIE can reveal details about the transition state. nih.gov For instance, if the rate-limiting step is the cleavage of the bond between the carbonyl carbon and the imidazole nitrogen, a measurable KIE would be expected at that carbon. Conversely, if the initial nucleophilic attack on the carbonyl carbon is the slow step, a KIE would be observed at that position as its hybridization changes from sp² to sp³. gmu.edu The magnitude of the KIE provides clues about how far bond breaking has progressed in the transition state. gmu.edu
The following table provides illustrative examples of how KIE values are interpreted.
| Observed k₁₂C/k₁₃C | Interpretation | Implication for Mechanism |
| ~ 1.00 | No KIE; bond to ¹³C is not altered in the rate-limiting step. | Bond breaking/formation at the labeled site occurs in a fast step. |
| 1.02 - 1.06 | Small to moderate normal KIE. | Bond to ¹³C is breaking or rehybridizing in the rate-limiting step. |
| < 1.00 | Inverse KIE; bond to ¹³C becomes stiffer in the transition state. | Often seen when hybridization changes from sp² to sp³ (bond formation). gmu.edu |
KIE studies are a powerful tool for distinguishing between concerted mechanisms, where all bond-forming and bond-breaking occurs in a single step, and stepwise mechanisms, which involve one or more intermediates. diva-portal.orgpsiberg.comnih.gov
Consider the nucleophilic acyl substitution reaction. In a concerted mechanism , the attack of the nucleophile and the departure of the leaving group (imidazole) happen simultaneously through a single transition state. numberanalytics.com In this case, KIEs could potentially be observed for both the bond formation to the nucleophile and the bond cleavage to the leaving group.
In a stepwise mechanism , a tetrahedral intermediate is formed first, which then collapses in a second step. psiberg.com
Step 1 (Rate-Limiting): Nucleophile attacks the carbonyl, forming the tetrahedral intermediate. A KIE would be expected for this step due to the change in the carbonyl carbon's bonding.
By strategically placing the ¹³C label within the acetyl group of this compound and analyzing the resulting KIE, researchers can determine which bonds are altered in the slow step of the reaction, thereby providing strong evidence for either a concerted or a stepwise pathway. quora.com
Tracing Carbon Atom Relocations in Complex Organic Transformations
Beyond simple acylations, this compound can be used as a reagent to introduce a ¹³C-labeled acetyl group into a larger molecule at the beginning of a multi-step synthesis or a complex rearrangement. The ¹³C label acts as a beacon, allowing chemists to follow the acetyl carbons through the entire reaction sequence. This is analogous to how isotopically labeled acetyl-CoA is used in biochemical studies to trace the flow of carbon atoms through complex metabolic pathways, such as in the synthesis of fatty acids or cholesterol. nih.govwsimg.com
By analyzing the isotopic composition of the final products and any isolated intermediates using NMR or mass spectrometry, the precise location of the original acetyl carbons can be determined. This information is critical for:
Verifying proposed reaction mechanisms involving skeletal rearrangements.
Understanding the biosynthetic pathways of natural products. vdoc.pub
Confirming the connectivity of complex molecular architectures.
This tracing capability provides an unambiguous map of bond formations and migrations, offering insights that are often impossible to gain through other methods.
1 Acetylimidazole 13c2 in Advanced Spectroscopic Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that exploits the magnetic properties of atomic nuclei. The incorporation of ¹³C isotopes into the acetyl group of 1-acetylimidazole (B1218180) significantly enhances the utility of NMR for studying acylation processes, as the ¹³C nucleus is NMR-active and its low natural abundance (1.1%) means that signals from the ¹³C₂-label are distinct and easily distinguishable from the background. bhu.ac.infrontiersin.org
The ability to monitor chemical reactions as they occur provides critical insights into kinetics and the formation of transient species that may be missed by endpoint analysis. magritek.com ¹³C NMR spectroscopy using 1-Acetylimidazole-13C2 is exceptionally well-suited for the real-time monitoring of acylation reactions. As the ¹³C₂-labeled acetyl group is transferred from the imidazole (B134444) moiety to a target molecule, its chemical environment changes. This change results in a predictable shift in the ¹³C NMR resonance signal, allowing researchers to track the consumption of the reactant and the formation of the product simultaneously. magritek.com
A clear demonstration of this application is the specific acetylation of tyrosine residues in proteins. In a study involving guanidinated horse heart cytochrome c, researchers used N-[1-¹³C]acetylimidazole to monitor the acetylation process. nih.gov The ¹³C NMR spectra clearly showed the disappearance of the reagent signal and the appearance of new signals corresponding to O-[1-¹³C]acetyltyrosyl residues. nih.gov This real-time observation revealed that different tyrosine residues exhibited widely varying reactivities, a detail that would be difficult to ascertain without the direct monitoring capability of ¹³C NMR. nih.gov Furthermore, this technique can be sensitive enough to detect reaction intermediates, which are defined as species that are produced in the early stages of a reaction and consumed in later stages. magritek.comnih.gov The appearance and subsequent disappearance of unique ¹³C signals can provide direct evidence for the existence and structure of these transient states. capes.gov.br
A significant limitation of ¹³C NMR is its inherently low sensitivity compared to proton (¹H) NMR, a result of both the lower gyromagnetic ratio of the ¹³C nucleus and its low natural abundance. mpg.denih.gov Hyperpolarization techniques are designed to overcome this limitation by dramatically increasing the spin polarization of nuclei, leading to signal enhancements of several orders of magnitude. mpg.dersc.org
Signal Amplification by Reversible Exchange (SABRE) is one such technique that transfers the spin order from parahydrogen (a spin isomer of H₂) to a substrate via an iridium-based catalyst. rsc.orgmpg.de A specific application of this method, SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei), is particularly effective for hyperpolarizing heteronuclei like ¹³C. nih.govnih.gov The technique relies on the simultaneous exchange of parahydrogen and the substrate on a metal complex at a very low magnetic field, which enables efficient polarization transfer to the ¹³C nucleus. nih.gov
While direct studies hyperpolarizing this compound are not prominent, the principle has been extensively demonstrated with other ¹³C-labeled molecules, such as [1-¹³C]pyruvate and [1-¹³C]ketoisocaproate, which are crucial metabolic probes. mpg.denih.govchemrxiv.org In studies with [1-¹³C]ketoisocaproate, ¹³C polarization values of up to 18% were achieved in under a minute, representing a massive increase in signal. nih.gov Applying this technology to the products of reactions involving this compound would enable the detection of ¹³C₂-acetylated molecules at concentrations far below the normal detection limits of conventional NMR, facilitating the study of low-abundance adducts in complex biological systems. rsc.org
Beyond tracking reactions, the ¹³C₂-label serves as a beacon for determining the precise structure of the final acylated products. Once a target molecule is labeled with the ¹³C₂-acetyl group, NMR spectroscopy can be used to identify the exact site of modification. The chemical shift of the ¹³C signal is highly sensitive to its local electronic environment. bhu.ac.in By analyzing the ¹³C NMR spectrum of the purified adduct, the signal can be assigned to a specific location on the target molecule, thereby elucidating the structure.
Table 1: ¹³C NMR Chemical Shifts of Acetylated Tyrosine Residues
This table, derived from research on acetylated horse heart cytochrome c, shows the distinct chemical shifts for the ¹³C-labeled acetyl group attached to different tyrosine residues, demonstrating how NMR can pinpoint the location of the modification. nih.gov
| Acetylated Residue | ¹³C Chemical Shift (ppm) | State/Environment |
| Tyrosyl 67 | Varies (e.g., ~174 ppm) | Sensitive to protein oxidation state and structure |
| Tyrosyl 97 | Varies (e.g., ~172 ppm) | Acetylated only when protein is unfolded |
| Tyrosyl 74 | Varies (e.g., ~176 ppm) | Shows pH-dependent conformational changes |
| Tyrosyl 48 | Varies | Part of a triply-acetylated derivative |
Mass Spectrometry (MS) Coupled with Isotopic Labeling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions with high accuracy. nih.govdokumen.pub When combined with isotopic labeling using reagents like this compound, MS becomes a powerful tool for quantitative biology and the identification of modified biomolecules. nih.gov
Stable isotope labeling is a foundational strategy in quantitative proteomics and metabolomics. nih.govnih.gov The use of this compound fits perfectly within this paradigm. In a typical quantitative proteomics experiment, two cell or tissue populations (e.g., control vs. treated) are compared. One sample is treated with standard ("light") 1-acetylimidazole, while the other is treated with "heavy" this compound. The samples are then combined, and the biomolecules (e.g., proteins) are isolated and digested. nih.gov
When the resulting peptide mixture is analyzed by MS, peptides that have been acetylated will appear as pairs of signals separated by a precise mass difference corresponding to the isotopic label. For this compound, this mass difference is 2 Daltons (the mass difference between two ¹³C and two ¹²C atoms). The relative intensity of the "light" and "heavy" peaks in the mass spectrum directly corresponds to the relative abundance of that acetylated peptide in the two original samples. frontiersin.org This approach allows for the accurate quantification of changes in protein acetylation across different biological states. imrpress.com Similar principles are applied in metabolomics, where ¹³C-labeled precursors are used to trace and quantify the flux through metabolic pathways. nih.govnih.govuni-hannover.de
Table 2: Principle of Quantitative Mass Spectrometry with ¹³C₂-Labeling
This table illustrates the expected mass-to-charge ratio (m/z) for a hypothetical peptide after acylation with either natural abundance ("light") or ¹³C₂-labeled ("heavy") acetylimidazole. The 2 Da shift allows for direct quantification.
| Sample | Labeling Reagent | Mass of Acetyl Group (Da) | m/z of Hypothetical Peptide (Original m/z = 1000.00) | Mass Difference (Da) |
| Control | 1-Acetylimidazole | ~43.02 | ~1043.02 | \multirow{2}{*}{2.00} |
| Experimental | This compound | ~45.02 | ~1045.02 |
The unique mass signature imparted by the ¹³C₂-acetyl group is also invaluable for the identification of previously unknown acylation targets within complex biological mixtures. nih.gov In a discovery-oriented experiment, a biological sample is treated with this compound. When the resulting mixture is analyzed by MS, researchers can specifically search the data for molecules that have incorporated the 2 Da mass shift of the ¹³C₂-acetyl label. This acts as a filter, allowing for the rapid pinpointing of all molecules that have reacted with the agent. frontiersin.org
Once a labeled molecule is identified by its mass, its structure can be further characterized using tandem mass spectrometry (MS/MS). nih.gov In this "top-down" or "middle-down" approach, the parent ion of the labeled molecule is isolated and fragmented. nih.gov The resulting fragmentation pattern provides sequence information (for peptides) or structural data that confirms the identity of the biomolecule and can often reveal the specific site of acylation. nih.gov This strategy was effectively used in a study of ubiquitin, where labeling with [1,1′-¹³C₂]acetic anhydride (B1165640) allowed for the detection and characterization of acetylated lysine (B10760008) and histidine residues, including the direct observation of a transient acetylhistidine intermediate. capes.gov.br This demonstrates the power of isotopic labeling to not only identify final products but also to characterize the reaction pathways leading to them.
Integration with Other Spectroscopic Techniques for Comprehensive Mechanistic Insight
The utility of 1-Acetylimidazole-¹³C₂ in mechanistic studies is significantly amplified when Nuclear Magnetic Resonance (NMR) spectroscopy is integrated with other powerful analytical techniques. While NMR provides unparalleled detail regarding the chemical environment and connectivity of the ¹³C-labeled acetyl group, a combination with methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offers a more holistic and unambiguous understanding of complex reaction pathways. This synergistic approach allows researchers to corroborate findings and gain insights that are not achievable with a single technique.
Infrared (IR) Spectroscopy: Tracking the Carbonyl Bond
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.orgarcjournals.org The carbonyl (C=O) group of the acetyl moiety in 1-Acetylimidazole has a characteristic strong absorption band in the IR spectrum. youtube.com
The strategic incorporation of a ¹³C isotope into the carbonyl carbon of 1-Acetylimidazole-¹³C₂ induces a discernible shift in the vibrational frequency of this bond. This phenomenon is rooted in the principles of molecular vibrations, where the frequency is dependent on the masses of the involved atoms. The heavier ¹³C isotope results in a lower vibrational frequency (a shift to a lower wavenumber) for the C=O stretch compared to the same bond with a ¹²C atom.
This isotopic shift serves as a distinct marker, enabling researchers to:
Monitor Reaction Progress: By tracking the disappearance of the ¹³C=O peak corresponding to 1-Acetylimidazole-¹³C₂ and the concurrent appearance of a new ¹³C=O peak corresponding to the acetylated product, the kinetics of the reaction can be followed in real-time.
Distinguish Between Reactants and Products: In a complex mixture, the isotopically shifted peak provides a clear and unambiguous signal for the labeled acetyl group, free from interference from other carbonyl-containing species in the reaction that are not isotopically labeled. For instance, in studies of enzyme-catalyzed acetylation, this allows for direct observation of the acetyl group transfer from the donor to the protein or substrate acceptor. arcjournals.org
Mass Spectrometry: Confirming Covalent Modification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. arcjournals.orgchemistrynotes.com When used in conjunction with 1-Acetylimidazole-¹³C₂, MS provides definitive evidence of acetyl group transfer.
The presence of two ¹³C atoms in 1-Acetylimidazole-¹³C₂ increases its molecular weight by two daltons compared to its unlabeled counterpart. This mass difference is the key to its utility in MS-based mechanistic studies. When a substrate is acetylated using 1-Acetylimidazole-¹³C₂, the resulting product will have a molecular weight that is two units higher than a product acetylated with a standard (unlabeled) reagent.
This integration is particularly powerful for:
Identifying Acetylated Products: In complex biological samples, identifying a specific protein or molecule that has been acetylated can be challenging. By analyzing the reaction mixture with techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), researchers can specifically search for molecules whose mass has increased by the precise mass of the ¹³C₂-acetyl group.
Mapping Acetylation Sites: Through tandem mass spectrometry (MS/MS), a protein identified as being acetylated can be fragmented in a controlled manner. Analysis of the fragment masses allows for the precise localization of the ¹³C₂-acetyl group to a specific amino acid residue (e.g., lysine or tyrosine), providing critical insight into enzyme-substrate interactions and regulatory mechanisms.
Detecting Intermediates: High-resolution mass spectrometry can be used to detect and identify transient, covalently modified intermediates, such as an acetylated enzyme intermediate, by capturing its unique mass. dokumen.pub
The following table summarizes how these techniques are synergistically applied with 1-Acetylimidazole-¹³C₂.
| Spectroscopic Technique | Information Provided | Role of ¹³C₂ Label |
| Infrared (IR) Spectroscopy | Functional group identification and bonding environment. longdom.org | Creates a unique, shifted signal for the acetyl carbonyl group, allowing it to be tracked without ambiguity during the reaction. youtube.com |
| Mass Spectrometry (MS) | Molecular weight determination and identification of molecules. chemistrynotes.com | Adds a specific mass signature (+2 Da) to the acetyl group, confirming its covalent transfer to a substrate and helping to identify the modified species. dokumen.pub |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level structure and chemical environment. nih.gov | Provides a sensitive probe to determine the precise location of the acetyl group on the product molecule and characterize its electronic environment. capes.gov.br |
By combining these methodologies, a comprehensive picture of an acetylation reaction mechanism can be constructed. For example, in a study of an acetyltransferase enzyme, IR spectroscopy could provide real-time kinetic data on the consumption of the 1-Acetylimidazole-¹³C₂. Subsequently, LC-MS/MS analysis of the reaction endpoint could identify the specific protein substrate that was modified and pinpoint the exact site of acetylation. Finally, NMR could be used to study the structural and dynamic consequences of this specific modification on the protein. This multi-faceted approach provides a weight of evidence that is far more robust and conclusive than relying on a single analytical method.
Biochemical and Biological Research Applications of 1 Acetylimidazole 13c2
Probing Enzyme Acylation Mechanisms and Active Site Interactions
The transfer of an acetyl group is a fundamental reaction in many enzymatic processes. 1-Acetylimidazole-13C2 allows researchers to meticulously follow the fate of the acetyl group, providing insights into reaction mechanisms and the specific amino acid residues involved in catalysis.
Studies of Protein Covalent Modification and Functional Regulation
Covalent modification of proteins by acetylation is a key regulatory mechanism that can alter a protein's localization, stability, and enzymatic activity. wustl.edu The use of isotopically labeled acetylating agents enables the study of these modifications with high precision.
In a common experimental approach, a protein of interest is first reacted with a low concentration of the acetylating agent under specific conditions (e.g., in the presence or absence of a ligand). Subsequently, the remaining unmodified accessible lysine (B10760008) residues are fully acetylated using a high concentration of an isotopically labeled version of the reagent. nih.gov This differential labeling strategy allows for the relative quantification of amino acid reactivity. Mass spectrometry is then used to analyze the ratio of light to heavy isotope-labeled peptide fragments, revealing which residues were more accessible for modification in the initial step. nih.govnih.gov
While direct studies specifying the use of this compound are not prevalent in the reviewed literature, the principle of using isotopically labeled acetylating agents is well-established. For example, N-acetylimidazole has been used to modify tyrosine residues in enzymes, leading to changes in their activity. kyoto-u.ac.jp The incorporation of a 13C label in the acetyl group would facilitate the identification of the modified residues and the quantification of the extent of modification, thereby providing a clearer picture of the enzyme's structure-function relationship.
Table 1: Experimental Strategy for Differential Covalent Labeling
| Step | Procedure | Purpose | Analytical Readout |
| 1 | Incubate protein with a low concentration of unlabeled 1-acetylimidazole (B1218180). | To modify the most reactive/accessible amino acid residues. | - |
| 2 | Quench the initial reaction. | To stop the initial, limited modification. | - |
| 3 | Denature the protein and react with a high concentration of this compound. | To label all remaining accessible residues with the heavy isotope. | - |
| 4 | Proteolytically digest the protein. | To generate peptides suitable for mass spectrometry analysis. | - |
| 5 | Analyze peptides by mass spectrometry. | To determine the ratio of unlabeled to 13C-labeled peptides for each modification site. | Relative quantification of residue accessibility. |
This differential labeling approach, when combined with a 13C-labeled acetyl donor, provides a powerful method for mapping protein interaction surfaces and conformational changes.
Investigation of Histone Acetylation Dynamics and Their Role in Epigenetic Research
Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. youtube.com The dynamic addition and removal of acetyl groups on histone tails alters chromatin structure, making the DNA more or less accessible to transcription factors. youtube.comnih.gov
Isotopic labeling has become an indispensable tool for studying the dynamics of histone acetylation. nih.gov By supplying cells with 13C-labeled precursors, such as 13C-glucose or D3-acetate, researchers can trace the incorporation of newly synthesized acetyl groups into histones over time. wustl.eduspringernature.com This allows for the differentiation between steady-state modifications and those that are dynamically regulated in response to cellular signals. wustl.edu
A common workflow for analyzing histone acetylation dynamics involves:
Incubating cells with an isotopically labeled acetyl group precursor. nih.gov
Harvesting the cells and isolating the nuclei. nih.gov
Extracting histone proteins. nih.gov
Derivatizing the histones to improve their properties for mass spectrometry analysis. nih.gov
Digesting the histones into peptides. nih.gov
Analyzing the peptides by LC-MS/MS to identify and quantify the incorporation of the 13C-acetyl label at specific lysine residues. nih.gov
While these studies typically use metabolic labeling, the use of a direct acetyl donor like this compound could be envisioned for in vitro studies with isolated histones or chromatin to probe the accessibility and reactivity of specific lysine residues. Furthermore, chemical acetylation with reagents like deuterated acetic anhydride (B1165640) has been used to quantify acetylation levels by labeling unmodified lysines, demonstrating the utility of isotopically labeled acetylating agents in histone research. nih.govnih.gov
Table 2: Key Histone Lysine Acetylation Sites and Their Function
| Histone | Lysine Residue | Associated Function |
| H3 | K9, K14, K18, K23, K27 | Transcriptional activation |
| H4 | K5, K8, K12, K16 | Chromatin assembly, transcriptional activation |
The use of this compound in such contexts would enable precise mapping and quantification of acetylation events, contributing to a deeper understanding of the epigenetic mechanisms that govern gene expression.
RNA Structure and Modification Analysis Using 13C-Labeled Probes
The structure of RNA is crucial for its function, and chemical probing is a powerful technique for elucidating RNA secondary and tertiary structures. nih.gov 1-Acetylimidazole is recognized as a SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) reagent, which selectively acylates the 2'-hydroxyl group of flexible or single-stranded ribonucleotides. nih.govresearchgate.net
Regioselective Acetylation of Hydroxyl Groups in RNA and Other Biomolecules
The 2'-hydroxyl group of RNA is a key determinant of its structure and susceptibility to hydrolysis. Acetylation of this group can provide information about the local nucleotide flexibility. nih.gov 1-Acetylimidazole has been shown to be a cell-permeable SHAPE-MaP reagent that reacts with all four ribonucleotides, generating a compact 2'-O-acetyl adduct. nih.govresearchgate.net
The use of this compound in SHAPE experiments would introduce a stable isotope label at the site of modification. This could enhance the detection and analysis of the modified sites, particularly when using mass spectrometry-based methods for RNA sequencing. The 13C2 label would provide a distinct mass signature, facilitating the unambiguous identification of acylated fragments. While direct reports on the use of the 13C2-labeled version are scarce, the underlying chemistry of 2'-OH acylation by acetylimidazole is well-documented. nih.gov
Table 3: Comparison of SHAPE Reagents
| Reagent | Adduct Size | Cell Permeability | Reactivity |
| 1M7 | Large | Low | Fast |
| NAI | Large | Moderate | Moderate |
| 1-Acetylimidazole | Small | High | Moderate |
The small size of the acetyl adduct generated by acetylimidazole is advantageous for certain structural probing techniques, such as direct RNA nanopore sequencing, as it is less likely to interfere with the translocation of the RNA molecule through the nanopore. nih.gov
Development of Chemical Probes for RNA Mapping and Interaction Studies
Isotope labeling is a powerful strategy for developing advanced chemical probes for RNA analysis. nih.gov The incorporation of stable isotopes like 13C and 15N into RNA building blocks is widely used in NMR spectroscopy to overcome spectral overlap and facilitate resonance assignment, which is crucial for determining the three-dimensional structure of RNA molecules. nih.govacs.org
By using this compound as a chemical probe, researchers could introduce a 13C label at specific, structurally flexible positions within an RNA molecule. This site-specific labeling could be particularly useful for NMR studies, as the 13C-acetyl groups would serve as sensitive reporters of the local environment and dynamics of the RNA.
Furthermore, in mass spectrometry-based RNA footprinting experiments, the 13C2 label would allow for the clear identification of acetylated nucleotides. This would aid in mapping RNA-protein or RNA-ligand interaction sites, as regions of the RNA that are protected from acylation by a binding partner would show a reduced signal from the 13C2-labeled adduct.
While the full potential of this compound as a chemical probe for RNA mapping is still being explored, the principles of isotope labeling in RNA structural biology suggest that it could be a valuable addition to the toolkit of RNA researchers. nih.govnih.gov
Computational and Theoretical Investigations Pertaining to 1 Acetylimidazole 13c2 Reactivity
Quantum Chemical Modeling of Acylation Reaction Pathways Involving 1-Acetylimidazole-13C2
Quantum chemical modeling serves as a powerful tool to elucidate the intricate details of acylation reactions involving this compound. These methods allow for a detailed examination of the potential energy surface, enabling the identification of transition states and intermediates that govern the reaction's progress.
One of the primary applications of quantum chemical modeling for this compound is the prediction of kinetic isotope effects (KIEs). The substitution of ¹²C with ¹³C at the acetyl group's carbonyl and methyl carbons is expected to subtly alter the vibrational frequencies of the molecule, which can, in turn, affect the reaction rates. Theoretical calculations, such as those employing density functional theory (DFT), can quantify these effects. researchgate.net
Computational models predict that the ¹³C labeling will lead to a discernible primary kinetic isotope effect in reactions where the bond to the labeled carbon is broken or formed in the rate-determining step. The magnitude of this effect is directly related to the changes in vibrational frequencies between the ground state and the transition state. For a typical nucleophilic acyl substitution reaction, the calculations would involve optimizing the geometries of the reactants, the transition state, and the products, followed by frequency calculations to obtain the zero-point vibrational energies (ZPVE).
Table 1: Predicted Kinetic Isotope Effects (KIE) for the Hydrolysis of this compound
| Reaction Step | Predicted k¹²/k¹³C | Method |
| Nucleophilic Attack | 1.03 - 1.05 | DFT (B3LYP/6-31G*) |
| Imidazole (B134444) Departure | 1.01 - 1.02 | MP2/aug-cc-pVTZ |
Note: The values in this table are illustrative and represent typical predictions from quantum chemical calculations for acyl transfer reactions.
A critical aspect of understanding the reactivity of this compound is the detailed analysis of the transition states and any intermediates formed during the acylation process. Quantum chemical calculations can provide precise three-dimensional structures of these transient species. For the acylation of a nucleophile by 1-acetylimidazole (B1218180), a tetrahedral intermediate is generally proposed. nih.gov
Computational studies allow for the characterization of the transition state leading to this intermediate, revealing the extent of bond formation with the incoming nucleophile and bond breaking within the carbonyl group. The isotopic labeling with ¹³C is not expected to significantly alter the geometry of the transition state, but it provides a valuable probe for comparing theoretical predictions with experimental data, should they become available. Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that the calculated transition state correctly connects the reactants and the intermediate or products on the potential energy surface. scispace.com
Molecular Dynamics Simulations of Labeled Compound Interactions in Complex Biological Environments
While quantum chemical models are excellent for studying the details of a chemical reaction, molecular dynamics (MD) simulations are better suited for exploring the behavior of this compound in a complex, dynamic environment, such as in the active site of an enzyme or within a lipid bilayer. nih.govscispace.com MD simulations treat molecules as classical particles and use force fields to describe their interactions, allowing for the simulation of much larger systems over longer timescales. nih.gov
These simulations can reveal how the labeled acetylimidazole interacts with its surroundings, including solvent molecules and biological macromolecules. For instance, MD simulations could be used to study the diffusion of this compound to the active site of an enzyme, the conformational changes that occur upon binding, and the role of specific amino acid residues in orienting the substrate for catalysis. The isotopic labeling itself does not significantly alter the classical forces in standard force fields, but the knowledge of its position is crucial for interpreting related experimental techniques like NMR spectroscopy.
Table 2: Representative Parameters from a Molecular Dynamics Simulation of this compound in a Solvated Enzyme Active Site
| Parameter | Value |
| Simulation Time | 100 ns |
| Number of Water Molecules | ~10,000 |
| Average RMSD of Ligand | 1.5 Å |
| Key Hydrogen Bonds | His-72, Ser-195 |
Note: This data is hypothetical and illustrative of typical results from MD simulations.
Development of Theoretical Frameworks for Understanding Imidazole-Mediated Acyl Transfer Processes
The study of this compound contributes to the broader development of theoretical frameworks for imidazole-mediated acyl transfer reactions. nih.govacs.org These frameworks aim to provide a comprehensive understanding of the factors that govern the efficiency and selectivity of these fundamental chemical transformations.
Theoretical models often focus on the role of the imidazole ring as a nucleophilic catalyst and a good leaving group. nih.gov Computational studies on 1-acetylimidazole and its isotopologues help to refine these models by providing quantitative data on reaction barriers, the stability of intermediates, and the influence of the surrounding environment. For example, combined quantum mechanics/molecular mechanics (QM/MM) methods can be employed to treat the reacting species with a high level of theory while the larger protein environment is described with a more computationally efficient classical force field. nih.gov This multiscale approach provides a more realistic model of the reaction in a biological context. nih.gov The insights gained from these theoretical studies are not only crucial for understanding biological acylation processes but also for the rational design of new catalysts and therapeutic agents.
Emerging Research Frontiers and Future Directions for 1 Acetylimidazole 13c2
Development of Next-Generation Isotopic Labeling Strategies for Targeted Research Questions
The field of quantitative proteomics has been revolutionized by isotopic labeling, enabling the precise comparison of protein and peptide abundances across different samples. nih.gov Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) have become standard tools. nih.govwashington.edusdu.dk 1-Acetylimidazole-13C2 is poised to contribute to these next-generation strategies as a versatile chemical labeling reagent.
By reacting with specific functional groups, such as the N-terminal amino groups and the ε-amino groups of lysine (B10760008) residues in proteins, this compound can introduce a 13C2-acetyl tag. sdu.dk This targeted labeling, distinct from metabolic labeling, allows researchers to probe specific sub-populations of molecules or track post-translational modifications. For instance, it can be used to quantify changes in protein acetylation, a key regulatory mechanism, under different cellular conditions.
Future strategies may involve combining this compound labeling with pulsed SILAC (pSILAC) experiments to create a multi-dimensional analysis of protein synthesis, turnover, and acetylation dynamics simultaneously. nih.gov This approach would provide unprecedented temporal resolution of how cellular events impact the proteome and its modifications. Stable isotope tracing with labeled precursors is a powerful method to determine the contribution of different metabolic sources to specific molecular pools, such as the use of labeled glucose and glutamine to track their input into the cytoplasmic acetyl-CoA pool. researchgate.net Similarly, this compound can be used to introduce a defined isotopic signature to explore the fate of acetylated molecules in complex biological systems.
Table 1: Advanced Isotopic Labeling Strategies and Potential Applications of this compound
| Strategy | Description | Potential Application with this compound | Targeted Information |
| Chemical Labeling with MS Detection | Post-isolation labeling of molecules (e.g., proteins, peptides) with an isotope-coded tag. nih.gov | Labeling of lysine residues on purified proteins or peptides to introduce a +44 Da (13C2H2O) mass shift. | Site-specific quantification of protein acetylation levels. |
| Pulsed SILAC (pSILAC) | A metabolic labeling technique that uses timed introduction of labeled amino acids to track protein dynamics. nih.gov | Used in conjunction with pSILAC to differentiate between pre-existing and newly synthesized protein acetylation. | Temporal dynamics of protein synthesis, turnover, and modification. |
| Metabolic Flux Analysis | Tracing the flow of labeled atoms from a precursor through a metabolic network. wikipedia.org | Introducing a 13C2-acetyl group onto a metabolite to trace its downstream metabolic fate. | Pathway elucidation and quantification of metabolic fluxes. |
| Targeted Proteomics (AQUA) | Spiking samples with known quantities of stable isotope-labeled synthetic peptides as internal standards. washington.edu | Synthesis of an acetylated peptide standard using this compound for absolute quantification. | Absolute concentration of a specific acetylated peptide in a sample. |
Integration with Advanced In-Situ and Real-Time Monitoring Techniques in Chemical Systems
A significant frontier in chemical analysis is the ability to monitor reactions and processes in real-time and in-situ, providing kinetic and mechanistic data without altering the system through sample removal. nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful non-invasive technique for this purpose, and the use of 13C-labeled compounds greatly enhances its utility. nih.govmdpi.com
The integration of this compound with real-time NMR monitoring presents a compelling future direction. researchgate.net As this compound transfers its acetyl group to a substrate, the chemical environment of the 13C nuclei changes dramatically. This results in a distinct shift in the 13C NMR spectrum, allowing researchers to directly observe the consumption of the acetylating agent and the formation of the acetylated product simultaneously. nih.gov By employing continuous flow NMR systems, it is possible to monitor off-equilibrium reactions from the moment of mixing, providing high-resolution kinetic data throughout the entire reaction coordinate. nih.gov
Beyond NMR, other techniques could be adapted for use with this labeled compound. While fluorescence-based probes are common for monitoring enzyme activity, they can suffer from interference and photobleaching. mdpi.comacs.org An emerging alternative could involve hyperpolarization-enhanced NMR, which dramatically increases the signal intensity of 13C-labeled molecules, potentially allowing for in-situ monitoring with sensitivity approaching that of fluorescence but with the chemical specificity of NMR.
Table 2: In-Situ and Real-Time Monitoring Techniques
| Technique | Principle | Integration with this compound |
| Real-Time NMR Spectroscopy | Non-invasive detection of nuclear spin transitions, providing detailed structural and quantitative information. mdpi.com | Monitoring the change in the 13C NMR signal as the 13C2-acetyl group is transferred from imidazole (B134444) to a substrate. |
| Flow NMR | Combines rapid mixing with continuous flow through an NMR probe to monitor reactions from their earliest stages. nih.gov | Allows for detailed kinetic analysis of fast acetylation reactions by resolving spectral data along a temporal axis. |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in a sample by their mass-to-charge ratio. creative-proteomics.com | Could be used to image the spatial distribution of molecules acetylated by this compound within biological tissues. |
| Hyperpolarization-Enhanced NMR | Dramatically increases the NMR signal of 13C-labeled compounds, enabling highly sensitive real-time metabolic imaging. | Could enable real-time tracking of acetyl group metabolism in vivo following administration of a hyperpolarized, acetylated substrate. |
Potential for Novel Mechanistic Discoveries in Enzyme Catalysis and Synthetic Methodology
Isotopic labeling is a cornerstone technique for elucidating the mechanisms of chemical and biological transformations. wikipedia.orgalfa-chemistry.com this compound, as a specific acetyl donor, is an ideal tool for probing reactions involving acetylation. In enzyme catalysis, it can serve as a substrate analog for acetyltransferases. By tracking the 13C2-label from the donor to the enzyme active site and finally to the acceptor substrate, researchers can identify reaction intermediates and determine kinetic parameters for individual steps of the catalytic cycle. acs.org
The presence of two adjacent 13C atoms in the acetyl group offers a unique advantage. Two-dimensional NMR techniques like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) or 13C-13C COSY can be used to observe one-bond carbon-carbon couplings. researchgate.net This provides unambiguous proof of the integrity of the acetyl group during a reaction. If the acetyl group were to fragment and re-form, this 13C-13C correlation would be lost. This approach was used to elucidate the biosynthesis of lambertellols using [1,2-13C2]acetate, demonstrating the power of tracking coupled 13C labels. researchgate.net
In synthetic methodology, this compound can be used to determine the mechanism of complex organic reactions. For example, in a multi-step synthesis, it could be used to introduce a label at a specific point. The location and integrity of the 13C2-acetyl group in the final product and any byproducts can provide definitive evidence for proposed reaction pathways, rearrangements, or fragmentation events.
Expansion into New Interdisciplinary Research Areas (e.g., Materials Science, Supramolecular Chemistry)
The application of isotopically labeled compounds is expanding beyond its traditional roots in chemistry and biology into interdisciplinary fields like materials science. A versatile approach for 13C2-labeling has been reported for the synthesis of polymers and other organic molecules, highlighting the demand for such building blocks. rsc.orgresearchgate.net this compound can be used to introduce 13C2-acetyl groups as specific probes within a polymer structure. For example, by acetylating hydroxyl groups on a biopolymer like cellulose (B213188), researchers can use solid-state NMR to study the local chemical environment, mobility, and intermolecular interactions of these specific sites within the material. This could provide insights into material properties, such as water absorption, or monitor degradation processes by tracking changes in the 13C NMR signal of the acetyl probes.
In supramolecular chemistry, which studies complex systems formed by non-covalent interactions, acetylation can fundamentally alter a molecule's ability to self-assemble by modifying its hydrogen-bonding capabilities and steric profile. By using this compound to selectively acetylate a component of a self-assembling system, researchers could use 13C NMR to probe the local environment of the acetyl group. A change in the 13C chemical shift could indicate whether the acetyl group is located in the hydrophobic core of a micelle, at the interface with the solvent, or involved in specific intermolecular contacts, providing valuable structural information about the supramolecular assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
